molecular formula C11H15LiN2O2S B1436398 Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate CAS No. 2059941-81-8

Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate

Cat. No. B1436398
M. Wt: 246.3 g/mol
InChI Key: QGZUPNIXXXEFLF-UHFFFAOYSA-M
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Description

“Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate” is a chemical compound used in scientific research . Its unique properties make it suitable for various applications, including drug synthesis, energy storage, and catalysis.


Molecular Structure Analysis

The molecular weight of this compound is 246.26 . The IUPAC name is lithium 2- (2- (3-ethylpyrrolidin-1-yl)thiazol-4-yl)acetate . The InChI code is 1S/C11H16N2O2S.Li/c1-2-8-3-4-13 (6-8)11-12-9 (7-16-11)5-10 (14)15;/h7-8H,2-6H2,1H3, (H,14,15);/q;+1/p-1 .

It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .

Scientific Research Applications

Solvation and Ionic Liquid Studies

Lithium(1+) ions, including those structured similarly to lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate, are often studied in the context of solvation structures within ionic liquids. For instance, research by Umebayashi et al. (2007) on lithium ion solvation in room-temperature ionic liquids reveals the solvation structure of lithium ions in specific ionic liquid environments, providing insights into the coordination and interaction mechanisms between lithium ions and the solvent molecules. This research is crucial for understanding the behavior of lithium ions in non-aqueous environments, which has implications for battery technology and electrochemistry (Umebayashi et al., 2007).

Metalation and Metal-Halogen Exchange Reactions

Studies on metalation and metal-halogen exchange reactions, such as the work by Iddon and Lim (1983), explore the chemistry of lithium compounds in reactions that form complex organic structures. These reactions are fundamental in synthesizing various organic compounds, including those with lithium(1+) ions as key intermediates. Such research underpins the development of new synthetic routes in organic chemistry, contributing to pharmaceuticals, materials science, and more (Iddon & Lim, 1983).

Ionic Liquids and Electrochemical Applications

The study of ionic liquids and their electrochemical applications, as discussed in research by Fuller, Carlin, and Osteryoung (1997), highlights the potential of using lithium(1+) ion-based compounds in various industrial applications. This includes their use in batteries, photovoltaics, and other technologies requiring stable, high-performance electrolytes. Understanding the behavior of lithium ions in these liquids is crucial for designing more efficient and durable energy storage and conversion devices (Fuller et al., 1997).

Conductivity and Viscosity in Ionic Liquids

Research on the solubility, conductivity, and viscosity of lithium salts in room temperature ionic liquids, such as the study by Rosol, German, and Gross (2009), provides valuable data for the optimization of electrolytes in lithium-ion batteries. This research can guide the selection of ionic liquids and lithium salts to achieve the best performance in terms of ionic conductivity, solubility, and electrochemical stability, which are critical parameters for the operation of lithium-ion batteries (Rosol et al., 2009).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

lithium;2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.Li/c1-2-8-3-4-13(6-8)11-12-9(7-16-11)5-10(14)15;/h7-8H,2-6H2,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZUPNIXXXEFLF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC1CCN(C1)C2=NC(=CS2)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15LiN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Reactant of Route 2
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Reactant of Route 3
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Reactant of Route 4
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Reactant of Route 5
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
Reactant of Route 6
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.